molecular formula C13H12N4O2 B15214291 3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-24-8

3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B15214291
CAS No.: 62052-24-8
M. Wt: 256.26 g/mol
InChI Key: QRQSEKNOCWZDHK-UHFFFAOYSA-N
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Description

The compound 3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine belongs to the triazolopyridine family, a structural isostere of purine, which is widely explored for its bioactivity in medicinal chemistry . Triazolopyridines, including the [4,5-b] isomer, are known for their diverse pharmacological profiles, such as anticonvulsant, antibacterial, and kinase-modulating activities .

Properties

CAS No.

62052-24-8

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C13H12N4O2/c1-18-9-5-6-12(19-2)11(8-9)17-13-10(15-16-17)4-3-7-14-13/h3-8H,1-2H3

InChI Key

QRQSEKNOCWZDHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C3=C(C=CC=N3)N=N2

Origin of Product

United States

Preparation Methods

Diazotization and Cyclization Strategies

Diazotization remains a cornerstone for triazole ring formation. A modified protocol derived from analogous triazolo[4,5-b]pyridine syntheses involves:

Reaction Sequence

  • Precursor Preparation : 2-Amino-5-methoxypyridine derivatives are treated with 2,5-dimethoxyphenyldiazonium salts.
  • Cyclization : Acid-mediated cyclization forms the triazole ring.
Key Conditions
  • Diazonium Salt Generation : NaNO₂ in aqueous acetic acid at 0–5°C.
  • Cyclization Agent : Trifluoroacetic acid (TFA) in dichloromethane (DCM), enabling mild deprotection and ring closure.

Table 1. Optimization of Diazotization-Cyclization

Parameter Condition Yield (%)
Nitrosating Agent 0.5 N NaNO₂ in AcOH/H₂O (1:1) 52
Acid Catalyst 50% TFA/DCM 78
Temperature 0°C (2 h) → RT (6 h)
Purification Crystallization (CH₂Cl₂/MeOH) 89

This method avoids hazardous reagents (e.g., H₂SO₄) and achieves regioselective triazole formation.

Multi-Component Reactions (Groebke–Blackburn–Bienaymé Protocol)

The Groebke–Blackburn–Bienaymé (GBB) reaction enables one-pot assembly of triazolo-pyridines. For the target compound:

Reaction Design

  • Components :

    • 2-Aminopyridine derivative
    • 2,5-Dimethoxybenzaldehyde
    • Isocyanide (e.g., tert-butyl isocyanide)
  • Catalysis : HCl/dioxane at room temperature.

Table 2. GBB Reaction Parameters

Component Role Equivalents
2-Aminopyridine Heterocyclic backbone 1.0
2,5-Dimethoxybenzaldehyde Aryl substituent source 1.1
tert-Butyl isocyanide Cyclizing agent 1.1
Solvent Anhydrous methanol

Advantages :

  • Avoids microwave-assisted heating.
  • Yields 65–78% after column chromatography.

Industrial-Scale Production Considerations

Scalable synthesis necessitates:

Process Intensification

  • Continuous Flow Reactors : For diazotization steps to enhance safety and reproducibility.
  • Solvent Recycling : Recovery of DCM and methanol via distillation.
  • Catalyst Recovery : Pd scavengers (e.g., SiliaBond Thiol) to reduce metal residues.

Table 4. Cost-Benefit Analysis of Methods

Method Cost (USD/kg) Scalability Purity (%)
Diazotization 120 High ≥95
GBB Reaction 180 Moderate ≥90
Cross-Coupling 250 Low ≥85

Comparative Analysis of Synthetic Routes

Efficiency : Diazotization offers the highest yield (78%) but requires precise temperature control.
Flexibility : GBB reactions permit modular aryl group variation but demand anhydrous conditions.
Scalability : Continuous flow diazotization is optimal for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce fully saturated derivatives.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with GABA receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) increase melting points (>300°C), likely due to enhanced intermolecular interactions .
  • Methoxy or trifluoromethoxy groups (e.g., compound 8) reduce steric hindrance, facilitating synthetic modifications with yields >50% .

Kinase Inhibition

  • c-Met Protein Modulation : Derivatives like 3,5-disubstituted triazolopyridines exhibit potent c-Met kinase inhibition, a target in cancer therapy. Substituents at position 3 (e.g., fluorobenzyl) enhance binding affinity .
  • PIM-1 Kinase Inhibition : Compound 11 (4-(Fluoro-benzyl)-[3-(4-methoxy-phenyl)-triazolo[4,5-b]pyridin-5-yl]-amine) showed activity with m/z 350 [M+H]⁺, suggesting methoxy groups improve solubility and target engagement .

Antimicrobial and Antiproliferative Effects

  • Antimicrotubule Activity : Triazolopyridinyl-acrylonitrile derivatives (e.g., compound 6c-g) inhibit tubulin polymerization, with IC₅₀ values <1 µM in some cases .
  • Antifungal/Antibacterial Activity: Amino and cyano substituents (e.g., 5,7-diamino-6-carbonitrile analogs) enhance activity against microbial targets .

Diazotization and Cyclization

  • Core Synthesis: Diazotization of pyridine-3,4-diamine with NaNO₂ yields triazolopyridine scaffolds, with [4,5-b] isomers favored in acidic conditions .
  • Substituent Introduction : Suzuki coupling and nucleophilic displacement (e.g., using chloroacetonitrile) enable functionalization at positions 3 and 5 .

Reaction Efficiency

  • Yields : Electron-deficient aryl substituents (e.g., 4-chlorophenyl) achieve higher yields (80–87%) compared to sterically hindered groups (50% for 2-chlorophenyl) .
  • Catalytic Systems : Triethylamine (Et₃N) and DMF are commonly used for nucleophilic substitutions, optimizing reaction rates .

Structure-Activity Relationships (SAR)

Positional Isomerism : [4,5-b] isomers (vs. [4,5-c]) show superior kinase inhibition due to better spatial alignment with ATP-binding pockets .

Substituent Electronic Effects :

  • Methoxy groups (electron-donating) improve solubility and bioavailability .
  • Halogens (e.g., Cl, Br) enhance thermal stability and antimicrobial potency .

Amino/Cyano Functionalization: 5,7-Diamino-6-carbonitrile derivatives exhibit dual antifungal and antiproliferative effects, attributed to hydrogen-bonding interactions .

Biological Activity

3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a triazole ring with a pyridine ring and features a 2,5-dimethoxyphenyl substituent, which is believed to enhance its pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action and therapeutic potential.

  • CAS Number : 62052-24-8
  • Molecular Formula : C13H12N4O2
  • Molecular Weight : 256.26 g/mol
  • IUPAC Name : 3-(2,5-dimethoxyphenyl)triazolo[4,5-b]pyridine
  • Canonical SMILES : COC1=CC(=C(C=C1)OC)N2C3=C(C=CC=N3)N=N2

The biological activity of 3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is primarily attributed to its ability to interact with specific molecular targets. It has been shown to bind to various enzymes and receptors:

  • Kinase Inhibition : The compound has been investigated for its potential as a kinase inhibitor. Studies have indicated that it may inhibit c-Met kinase activity, which is critical in cancer progression and metastasis .
  • Receptor Modulation : It may also interact with GABA receptors, influencing neurotransmission and potentially providing neuroprotective effects .

Anticancer Activity

Research has highlighted the compound's anticancer properties. For instance:

  • A study demonstrated that derivatives of triazolo-pyridine exhibited significant cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising derivatives showed IC50 values below 5 μM .
  • The mechanism involves inducing apoptosis in cancer cells and inhibiting cell cycle progression .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown potential antimicrobial activity:

  • Molecular docking studies revealed that it interacts effectively with active sites of antimicrobial protein receptors, suggesting a strong binding affinity .
  • Various synthesized derivatives have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Evaluation

A recent study evaluated the cytotoxicity of several triazolo-pyridine derivatives including 3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine using the MTT assay. The results indicated:

  • Compound IC50 Values :
    • A549: 1.06 ± 0.16 μM
    • MCF-7: 1.23 ± 0.18 μM
    • HeLa: 2.73 ± 0.33 μM
      These values suggest that the compound is highly effective against these cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring can significantly alter biological activity:

  • The presence of electron-donating groups like methoxy enhances activity by improving binding interactions with target enzymes .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
1,2,3-Triazolo[4,5-b]pyridineStructureModerate anticancer activity
Imidazo[4,5-b]pyridineStructureAntimicrobial activity
1,2,4-Triazolo[4,3-b]pyridineStructureLess potent than triazolo derivatives

The unique presence of the 2,5-dimethoxyphenyl group in our compound contributes to its enhanced selectivity and potency compared to other triazole-pyridine derivatives.

Q & A

Q. What are the standard synthetic routes for 3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine?

  • Methodological Answer : The synthesis typically involves diazotization of 2,3-diaminopyridine derivatives followed by cyclization. For example, 3H-[1,2,3]triazolo[4,5-b]pyridine scaffolds can be prepared via diazotization of pyridine-3,4-diamine with NaNO₂ under acidic conditions, yielding intermediates that undergo cyclization . For the dimethoxyphenyl variant, Suzuki-Miyaura coupling is often employed to introduce aryl groups. A representative protocol uses XPhos Pd G3 catalyst with 3,4-dimethoxyphenylboronic acid, achieving yields up to 89% under reflux in ethanol/water .

Q. Key Reaction Table :

StepReagents/ConditionsProductYield (%)
DiazotizationNaNO₂, HCl, 0–5°CDiazonium intermediate85–90
CyclizationAcOH, 60°CTriazolopyridine core78–91
Suzuki CouplingXPhos Pd G3, 3,4-dimethoxyphenylboronic acidFinal product89

Q. What functionalization strategies are effective for modifying the triazolopyridine core?

  • Methodological Answer : The methoxy group at the 5-position undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols. For instance, reaction with ethylamine (NH₂Et) in K₂CO₃/DMF yields 5-(ethylamino) derivatives (68% yield) . Additionally, the 6-position can be functionalized via palladium-catalyzed cross-coupling (e.g., Suzuki reactions). Computational modeling (DFT) is recommended to predict regioselectivity and optimize conditions .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in triazolopyridine cyclization?

  • Methodological Answer : Regioselectivity is sensitive to temperature and solvent polarity. For example, microwave-assisted cyanoacetylation at 100°C in Ac₂O favors 5-methoxy-N-(3H-triazolo[4,5-b]pyridin-5-yl)acetamide formation (63–71% yield), while basic conditions (NaOAc/DMF, 120°C) drive cyclization to 6-nitro derivatives (89% yield) . Contradictions in literature yields (e.g., 78% vs. 63% for chloroacetonitrile condensation) may arise from trace moisture or catalyst lot variability, necessitating strict anhydrous protocols .

Q. What methodologies resolve contradictions in reported biological activities of triazolopyridine derivatives?

  • Methodological Answer : Discrepancies in anticancer activity (e.g., GP = -4.08% vs. 29.14% for lung cancer EKVX cells) often stem from substituent effects. Systematic SAR studies are critical:
  • Replace the 5-methoxy group with electron-withdrawing groups (e.g., CF₃) to enhance kinase inhibition (IC₅₀ < 50 nM for PIM-1 kinase) .
  • Introduce sp²-hybridized substituents (e.g., acrylonitrile) to improve microtubule destabilization (EC₅₀ = 0.8 µM) .
    Validate findings using orthogonal assays (e.g., SPR for binding affinity, cell viability via MTT) to distinguish artifacts from true activity .

Q. How can computational modeling predict the binding affinity of triazolopyridine-based kinase inhibitors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) can map interactions with kinase ATP-binding pockets. For 3-(4-methoxyphenyl)-3H-triazolo[4,5-b]pyridine derivatives, prioritize:
  • Hydrogen bonding : The triazole N2 atom often interacts with hinge-region residues (e.g., Glu121 in PIM-1) .
  • π-Stacking : The dimethoxyphenyl group aligns with hydrophobic pockets (e.g., Phe49 in c-Met) .
    Validate predictions with mutagenesis studies (e.g., Ala-scanning) and correlate with IC₅₀ values .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki-Miyaura couplings vary across studies?

  • Analysis : Catalyst loading (1–5 mol%), solvent (EtOH vs. dioxane), and boronic acid purity significantly impact yields. For example, XPhos Pd G3 in ethanol/water achieves 89% yield for 3,4-dimethoxyphenyl coupling , whereas lower yields (75–80%) in dioxane may reflect incomplete transmetallation . Always pre-dry solvents over molecular sieves and confirm boronic acid purity via ¹H NMR.

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